molecular formula C12H20Si B14318846 Trimethyl(2,3,4-trimethylphenyl)silane CAS No. 112277-73-3

Trimethyl(2,3,4-trimethylphenyl)silane

Cat. No.: B14318846
CAS No.: 112277-73-3
M. Wt: 192.37 g/mol
InChI Key: IAGDVFQGHLAUPM-UHFFFAOYSA-N
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Description

Trimethyl(2,3,4-trimethylphenyl)silane is an organosilicon compound with the molecular formula C12H20Si. It is a derivative of silane, where the silicon atom is bonded to a trimethylphenyl group and three methyl groups. This compound is part of a broader class of silanes, which are widely used in various chemical applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethyl(2,3,4-trimethylphenyl)silane can be synthesized through several methods. One common approach involves the reaction of chlorotrimethylsilane with a Grignard reagent derived from 2,3,4-trimethylbromobenzene. The reaction typically occurs in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation or recrystallization steps to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2,3,4-trimethylphenyl)silane undergoes various chemical reactions, including:

    Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.

    Reduction: The compound can act as a reducing agent in certain reactions.

    Substitution: The trimethylphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Hydrosilanes like triethylsilane can be employed.

    Substitution: Halogenating agents or organometallic reagents are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.

Scientific Research Applications

Trimethyl(2,3,4-trimethylphenyl)silane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions.

    Biology: The compound can be used to modify biomolecules for various studies.

    Industry: It is used in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism by which trimethyl(2,3,4-trimethylphenyl)silane exerts its effects involves the formation of stable silicon-carbon bonds. The silicon atom can interact with various molecular targets, facilitating reactions such as hydrosilylation. The pathways involved often include the formation of reactive intermediates that can further react to form the desired products.

Comparison with Similar Compounds

Similar Compounds

    Trimethylsilane: Similar in structure but lacks the trimethylphenyl group.

    Triethylsilane: Contains ethyl groups instead of methyl groups.

    Phenyltrimethylsilane: Contains a phenyl group instead of a trimethylphenyl group.

Uniqueness

Trimethyl(2,3,4-trimethylphenyl)silane is unique due to the presence of the trimethylphenyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This makes it particularly useful in specific synthetic applications where such properties are desired.

Properties

CAS No.

112277-73-3

Molecular Formula

C12H20Si

Molecular Weight

192.37 g/mol

IUPAC Name

trimethyl-(2,3,4-trimethylphenyl)silane

InChI

InChI=1S/C12H20Si/c1-9-7-8-12(13(4,5)6)11(3)10(9)2/h7-8H,1-6H3

InChI Key

IAGDVFQGHLAUPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[Si](C)(C)C)C)C

Origin of Product

United States

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